Butantrone

Descripción general

Descripción

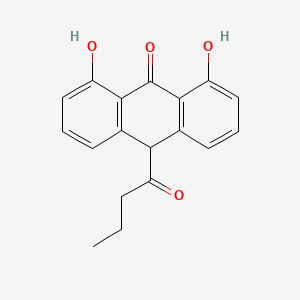

Butantrona: es un fármaco de molécula pequeña con la fórmula molecular C18H16O4 Butantrone es una hidroxiantracina de cuarta generación, diseñada para ser menos irritante y menos colorante en comparación con sus predecesoras .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La butantrona se puede sintetizar mediante la acilación de 1,8-dihidroxi-9(10H)-antracenona con anhídrido butírico. La reacción normalmente implica el uso de un catalizador como el cloruro de aluminio (AlCl3) en condiciones anhidras. El producto se purifica luego mediante recristalización .

Métodos de producción industrial: En entornos industriales, la producción de butantrona sigue rutas sintéticas similares pero a mayor escala. El proceso implica el control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: Butantrone experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar las quinonas correspondientes.

Reducción: Se puede reducir para formar hidroxiantracinas.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).

Sustitución: Se utilizan reactivos como cloruros de acilo y anhídridos para reacciones de acilación.

Productos principales:

Oxidación: Formación de quinonas.

Reducción: Formación de hidroxiantracinas.

Sustitución: Formación de derivados acilados.

Aplicaciones Científicas De Investigación

Chemistry

- Model Compound : Butantrone serves as a model compound for studying the reactivity of hydroxyanthrones and their derivatives. Its structural characteristics allow researchers to explore reaction mechanisms and properties of similar compounds.

Biology

- Reactive Oxygen Species Generation : this compound is investigated for its ability to generate reactive oxygen species (ROS), which play a crucial role in cellular signaling and oxidative stress responses. This property is particularly valuable in studies related to cancer and aging.

- Antioxidant Properties : The compound exhibits antioxidant capabilities, inhibiting lipid peroxidation and protecting cellular membranes from oxidative damage.

Medicine

- Psoriasis Treatment : One of the primary applications of this compound is in dermatology, specifically for treating psoriasis. Clinical studies have shown that this compound has antipsoriatic activity comparable to dithranol but with reduced skin staining and irritation. A multicenter study indicated that about 48% of patients responded favorably to this compound treatment, highlighting its efficacy .

Industry

- Topical Formulations : this compound is utilized in the formulation of topical treatments for various skin conditions due to its therapeutic properties and lower irritation potential compared to other compounds like dithranol.

Case Study 1: Efficacy in Psoriasis Treatment

A clinical trial comparing this compound and dithranol demonstrated that while both compounds showed similar efficacy in treating psoriasis, this compound resulted in significantly less skin staining and irritation over time. The study involved multiple patients over a treatment period ranging from 4 to 40 weeks, with findings suggesting that although some patients experienced irritation from both treatments, this compound was tolerated better overall .

Case Study 2: Reactive Oxygen Species Research

Research exploring the generation of reactive oxygen species by this compound revealed its potential role in cellular signaling pathways. The compound's ability to produce hydroxyl radicals suggests applications in understanding oxidative stress-related diseases, including cancer.

Comparative Analysis of this compound and Dithranol

| Feature | This compound | Dithranol |

|---|---|---|

| Antipsoriatic Activity | Comparable efficacy | Comparable efficacy |

| Skin Staining | Less staining | More staining |

| Irritation | Gradually increasing irritation | Immediate irritation |

| Patient Tolerance | Better overall tolerance | Varies widely among patients |

Mecanismo De Acción

Butantrone ejerce sus efectos a través de varios mecanismos:

Generación de especies reactivas de oxígeno (ROS): this compound genera radicales hidroxilo a través de la reacción de Fenton o una reacción de Haber-Weiss catalizada por hierro.

Propiedades antioxidantes: this compound también puede actuar como un antioxidante, inhibiendo la peroxidación lipídica y protegiendo las membranas celulares.

Inhibición de la proliferación de queratinocitos: this compound inhibe la proliferación de queratinocitos, lo que es beneficioso en el tratamiento de la psoriasis.

Comparación Con Compuestos Similares

Compuestos similares:

Ditranol (Antralina): Una hidroxiantracina de segunda generación utilizada en el tratamiento de la psoriasis.

10-Isobutiril Ditranol: Otro análogo acilo del ditranol con efectos terapéuticos similares pero perfiles de toxicidad diferentes.

10-Valeril Ditranol: Similar a la butantrona pero con un grupo acilo diferente, lo que lleva a variaciones en la eficacia y los efectos secundarios.

Singularidad de Butantrone: this compound es único debido a sus propiedades reducidas de irritación y tinción en comparación con otras hidroxiantracinas. También exhibe un perfil equilibrado de actividades antioxidantes y prooxidantes, lo que lo hace efectivo en el tratamiento de la psoriasis mientras minimiza los efectos secundarios .

Actividad Biológica

Butantrone, a derivative of anthralin, is primarily recognized for its application in treating psoriasis. This article explores the biological activity of this compound, focusing on its mechanisms of action, antioxidant properties, cellular effects, and potential side effects based on diverse research findings.

This compound exhibits its biological activity through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : this compound generates hydroxyl radicals via the Fenton reaction and iron-catalyzed Haber-Weiss reaction. This process contributes to oxidative stress in cells, which is implicated in its therapeutic effects against psoriasis . However, it is notably less efficient at generating hydroxyl radicals compared to anthralin.

- Lipid Peroxidation : In studies using bovine brain phospholipid liposomes, this compound was shown to enhance lipid peroxidation at lower concentrations (5 µM) and inhibit it at higher concentrations. This dual effect suggests a complex role in modulating oxidative stress within cellular membranes .

- Cell Proliferation Inhibition : Research indicates that this compound inhibits the proliferation of HeLa cells in a concentration-dependent manner. Specifically, concentrations of 10 µM and 100 µM significantly decreased cell viability, suggesting its potential as an antiproliferative agent .

Antioxidant Properties

This compound also possesses antioxidant properties. Its effectiveness as an inhibitor of lipid peroxidation surpasses that of anthralin, indicating that it may protect cellular components from oxidative damage. The antioxidant activity is attributed to the presence of free hydroxyl groups on the anthrone structure .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of this compound:

- Contact Sensitization Studies : In animal models (guinea pigs and mice), this compound demonstrated sensitizing potential in skin tests. The guinea pig maximization test indicated a significant sensitization response, while in mouse ear swelling tests, this compound caused notable swelling compared to dithranol .

- Cytotoxicity Assessments : In vitro studies revealed that this compound induces cytotoxicity by increasing lactate dehydrogenase (LDH) release from keratinocyte cultures, which serves as a marker for cell membrane integrity and viability. The extent of LDH release was significantly higher than control groups, confirming its cytotoxic effects .

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound:

Propiedades

Número CAS |

75464-11-8 |

|---|---|

Fórmula molecular |

C18H16O4 |

Peso molecular |

296.3 g/mol |

Nombre IUPAC |

10-butanoyl-1,8-dihydroxy-10H-anthracen-9-one |

InChI |

InChI=1S/C18H16O4/c1-2-5-12(19)15-10-6-3-8-13(20)16(10)18(22)17-11(15)7-4-9-14(17)21/h3-4,6-9,15,20-21H,2,5H2,1H3 |

Clave InChI |

AHZXFRRDQXXPJD-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |

SMILES canónico |

CCCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |

Key on ui other cas no. |

75464-11-8 |

Sinónimos |

10-butyryl dithranol butantrone |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.